2-methyl-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide
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Overview
Description
2-methyl-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoxaline moiety, a thiazolidine ring, and a furan carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of quinoxaline derivatives with thiazolidine-2,4-dione, followed by the introduction of a furan carboxamide group. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline or thiazolidine rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce thiazolidine derivatives with reduced functional groups.
Scientific Research Applications
2-methyl-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl)benzamide
- 4-methyl-N-[5-(5-methyl-furan-2-ylmethylene)-4-oxo-thiazolidin-2-ylidene]-benzenesulfonamide
Uniqueness
Compared to similar compounds, 2-methyl-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide stands out due to its unique combination of a quinoxaline moiety, a thiazolidine ring, and a furan carboxamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H12N4O3S2 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-methyl-N-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]furan-3-carboxamide |
InChI |
InChI=1S/C18H12N4O3S2/c1-10-12(5-8-25-10)16(23)21-22-17(24)14(27-18(22)26)9-11-3-2-4-13-15(11)20-7-6-19-13/h2-9H,1H3,(H,21,23)/b14-9- |
InChI Key |
DBWITNHLTIOBRX-ZROIWOOFSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)NN2C(=O)/C(=C/C3=C4C(=CC=C3)N=CC=N4)/SC2=S |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN2C(=O)C(=CC3=C4C(=CC=C3)N=CC=N4)SC2=S |
Origin of Product |
United States |
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